molecular formula C25H18ClN3O3 B15173880 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-

2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-

Cat. No.: B15173880
M. Wt: 443.9 g/mol
InChI Key: ABBVSFUWVVFXEX-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the quinolinone core through cyclization reactions.
  • Introduction of the chloro and hydroxy groups via halogenation and hydroxylation reactions.
  • Attachment of the biphenyl and pyrazolyl groups through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of efficient catalysts and reagents.
  • Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of the quinolinone core to quinoline.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield quinolinone derivatives with carbonyl groups.
  • Reduction may yield quinoline derivatives.
  • Substitution may yield various functionalized quinolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.

    Biphenyl Derivatives: Compounds with biphenyl groups but different core structures.

    Pyrazole Derivatives: Compounds with pyrazole groups but different core structures.

Uniqueness

2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and aromatic rings may result in unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C25H18ClN3O3

Molecular Weight

443.9 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-[4-(3-methoxyphenyl)phenyl]-3-pyrazol-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C25H18ClN3O3/c1-32-18-5-2-4-17(12-18)15-6-8-16(9-7-15)19-13-20-22(14-21(19)26)28-25(31)23(24(20)30)29-11-3-10-27-29/h2-14H,1H3,(H2,28,30,31)

InChI Key

ABBVSFUWVVFXEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=C(C(=O)N4)N5C=CC=N5)O)Cl

Origin of Product

United States

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